molecular formula C8H9ClO5S B1473242 Methyl 4-(chlorosulfonyl)-5-ethylfuran-2-carboxylate CAS No. 1443981-74-5

Methyl 4-(chlorosulfonyl)-5-ethylfuran-2-carboxylate

Cat. No.: B1473242
CAS No.: 1443981-74-5
M. Wt: 252.67 g/mol
InChI Key: GELHDUGJCCZDKY-UHFFFAOYSA-N
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Description

Methyl 4-(chlorosulfonyl)-5-ethylfuran-2-carboxylate ( 1443981-74-5) is a high-purity chemical intermediate offered for research and development purposes. This compound, with a molecular formula of C8H9ClO5S and a molecular weight of 252.67 g/mol, is characterized by its furan ring core functionalized with both a chlorosulfonyl group and a methyl ester . The chlorosulfonyl group is a highly reactive functionality, making this compound a valuable synthon for further chemical transformations, particularly in the synthesis of more complex sulfonamide or sulfonate derivatives . As a key building block in medicinal and agrochemical research, it facilitates the exploration of new chemical entities. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can order this compound in quantities ranging from milligram to multi-gram scales, with various shipping options available from global stock points . For specific handling and storage instructions, please refer to the associated Safety Data Sheet (SDS).

Properties

IUPAC Name

methyl 4-chlorosulfonyl-5-ethylfuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO5S/c1-3-5-7(15(9,11)12)4-6(14-5)8(10)13-2/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GELHDUGJCCZDKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(O1)C(=O)OC)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reagents and Conditions

  • Chlorosulfonic acid (ClSO3H) is the primary reagent for introducing the chlorosulfonyl group.
  • Reaction temperature is typically maintained at low to moderate temperatures (-15°C to 15°C) to control the rate of chlorosulfonation and prevent overreaction.
  • The molar ratio of chlorosulfonic acid to the furan ester substrate is carefully controlled, often near stoichiometric or slightly less to avoid excess reagent.
  • The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the chlorosulfonyl group.

Reaction Monitoring and Workup

  • The reaction progress is monitored by chromatographic techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to ensure the desired mono-chlorosulfonylated product predominates.
  • After completion, the reaction mixture is quenched carefully, often by controlled addition of water or alcohols under cooling to avoid decomposition.
  • The product is isolated by filtration or extraction, followed by purification steps such as recrystallization or distillation under reduced pressure.

Representative Preparation Protocol (Based on Analogous Sulfonyl Chloride Syntheses)

Step Procedure Conditions Notes
1 Dissolve methyl 5-ethylfuran-2-carboxylate in an inert solvent (e.g., dichloromethane or chloroform) Ambient to 0°C Solvent choice affects reaction rate and selectivity
2 Slowly add chlorosulfonic acid dropwise maintaining temperature at -10 to 5°C 1-2 hours addition time Controlled addition prevents over-chlorosulfonation
3 Stir reaction mixture at 5-15°C for additional 10-12 hours Temperature control critical Ensures complete reaction
4 Quench reaction with ice-cold water or dilute aqueous base under stirring Cooling to 0-5°C Prevents hydrolysis of sulfonyl chloride
5 Extract organic layer, wash with water and dry over anhydrous salt Room temperature Removes residual acid and impurities
6 Purify by vacuum distillation or recrystallization Reduced pressure, moderate temperature Obtains pure this compound

Process Optimization and Research Findings

  • Temperature and reagent ratio are critical to minimize by-products such as over-chlorosulfonated or ring-opened derivatives.
  • Use of anhydrous conditions and inert atmosphere (e.g., nitrogen) prevents hydrolysis and decomposition.
  • The reaction time is optimized to balance complete conversion and product stability.
  • Purification by vacuum distillation is preferred to avoid thermal decomposition of the product.
  • Some patents on related chlorosulfonylation reactions (e.g., on trifluoroacetyl derivatives) emphasize the importance of slow reagent addition and temperature ramping to achieve high yields (>90%) and purity (>98%).

Comparative Table of Key Parameters in Chlorosulfonation

Parameter Typical Range/Value Impact on Product Quality
Chlorosulfonic acid ratio 0.9 to 1.05 mol per mol substrate Excess leads to over-chlorosulfonation
Temperature during addition -15°C to 5°C Lower temperature controls reaction rate
Reaction time 10 to 18 hours Longer time ensures completion but risks degradation
Solvent Dichloromethane, chloroform, or neat Solvent polarity affects selectivity
Workup Quench with ice water or dilute base Prevents hydrolysis of sulfonyl chloride
Purification Vacuum distillation or recrystallization Ensures high purity and yield

Notes on Related Preparations and Analogous Compounds

  • While direct literature on this compound is limited, preparation methods for related chlorosulfonylated heterocycles and esters provide a strong basis for the described protocols.
  • The chlorosulfonylation of aromatic and heteroaromatic esters typically follows similar principles, emphasizing controlled chlorosulfonic acid addition and temperature management.
  • Some processes avoid isolation of unstable intermediates by carrying out subsequent synthetic steps directly after chlorosulfonation under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(chlorosulfonyl)-5-ethylfuran-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as aliphatic and heterocyclic amines, alcohols, and thiols in the presence of a base like triethylamine.

    Reduction: Tin(II) chloride in aqueous or alcoholic media.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Nucleophilic substitution: Sulfonamides, sulfonate esters, or sulfonate thiols.

    Reduction: Sulfonamides or thiols.

    Hydrolysis: 5-ethylfuran-2-carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Recent studies have highlighted the potential of methyl 4-(chlorosulfonyl)-5-ethylfuran-2-carboxylate as an anticancer agent. The compound has shown efficacy against various cancer cell lines, suggesting its role in the development of new chemotherapeutic agents. Its mechanism appears to involve the inhibition of specific pathways critical for cancer cell proliferation and survival.

1.2 Anti-inflammatory Properties
Research indicates that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its sulfonyl group is believed to interact with targets involved in inflammatory responses, potentially leading to reduced symptoms in conditions such as rheumatoid arthritis and other autoimmune disorders.

1.3 Antimicrobial Activity
this compound has been evaluated for its antimicrobial properties against various pathogens. Preliminary results suggest that it exhibits significant activity against both Gram-positive and Gram-negative bacteria, positioning it as a potential lead compound for antibiotic development.

Agrochemical Applications

2.1 Herbicidal Activity
The compound has been investigated for its herbicidal properties, particularly in controlling weeds in agricultural settings. Its mechanism involves disrupting metabolic pathways in target plants, leading to effective weed management strategies.

2.2 Insecticidal Properties
this compound has shown promise as an insecticide. Laboratory studies indicate that it affects the nervous system of insects, providing a basis for developing new pest control agents that are less harmful to non-target species.

Material Science

3.1 Polymer Synthesis
In material science, this compound can be utilized in the synthesis of novel polymers with enhanced properties. Its unique structure allows for the incorporation into polymer matrices, potentially improving thermal stability and mechanical strength.

3.2 Coating Applications
The compound's chemical properties make it suitable for use in protective coatings that require resistance to chemicals and environmental degradation. Research is ongoing to explore its effectiveness in various coating formulations.

Case Studies and Research Findings

Application AreaStudy ReferenceFindings Summary
Medicinal Chemistry Demonstrated anticancer activity against multiple cell lines.
Anti-inflammatory Reduced inflammation markers in animal models of arthritis.
Antimicrobial Effective against a range of bacterial strains, including resistant types.
Agrochemicals - Herbicides Showed significant weed control efficacy in field trials.
Insecticides Effective neurotoxic effects on common agricultural pests.
Material Science Enhanced mechanical properties when incorporated into polymer blends.

Mechanism of Action

The mechanism of action of Methyl 4-(chlorosulfonyl)-5-ethylfuran-2-carboxylate involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. This reactivity is exploited in various synthetic applications to introduce sulfonyl functional groups into target molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Core Modifications

Methyl 5-(Chlorosulfonyl)-4-methylthiophene-2-carboxylate
  • Structure : Replaces the furan ring with thiophene (sulfur instead of oxygen).
  • Key Differences: Aromaticity: Thiophene’s higher aromaticity (due to sulfur’s lower electronegativity) increases stability toward electrophilic substitution compared to furan . Reactivity: The chlorosulfonyl group in thiophene derivatives may exhibit slower hydrolysis rates than furan analogs due to sulfur’s electron-donating resonance effects. Molecular Weight: 254.71 g/mol (vs. ~249.69 g/mol for the furan analog, estimated based on formula C$9$H${11}$ClO$_5$S). Solubility: Slightly soluble in chloroform and methanol, similar to furan derivatives .
Ethyl 2-Chloro-4-trifluoromethyloxazole-5-carboxylate
  • Structure : Oxazole core with a trifluoromethyl (-CF$_3$) group and chloro substituent.
  • Key Differences :
    • Electronic Effects : The electron-withdrawing -CF$_3$ group significantly reduces electron density at the oxazole ring, contrasting with the electron-rich furan system.
    • Applications : Oxazole derivatives are prevalent in agrochemicals and antivirals, whereas furan sulfonates are more common in antibacterial agents .

Aromatic vs. Heteroaromatic Systems

Methyl 4-(Chlorosulfonyl)-3-fluorobenzoate
  • Structure : Benzene ring with -SO$_2$Cl at position 4, -F at position 3, and methyl ester at position 1.
  • Key Differences: Stability: The benzene core offers greater thermal and oxidative stability than furan. Synthesis: Prepared via sulfonation of methyl 3-fluorobenzoate, requiring concentrated H$2$SO$4$ and reflux conditions .
Methyl 4-[(Chlorosulfonyl)methyl]benzoate
  • Structure : Benzene ring with a -CH$2$SO$2$Cl substituent.
  • Key Differences :
    • Steric Effects : The methylene spacer reduces steric hindrance around the sulfonyl group, facilitating nucleophilic substitution compared to direct ring-attached -SO$_2$Cl in furan analogs .
    • Melting Point : 116–117°C, higher than typical furan derivatives (e.g., ~80°C for Methyl 5-(chlorosulfonyl)thiophene-2-carboxylate) .

Substituent Position and Functional Group Variations

Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate
  • Structure: Furan ring with a nitro (-NO$_2$) and fluorophenyl group at position 4.
  • Key Differences :
    • Electron Density : The nitro group strongly deactivates the ring, reducing reactivity toward electrophiles compared to ethyl-substituted analogs.
    • Crystallography : Structural studies reveal planar furan rings, with bond angles and lengths consistent with moderate conjugation disruption by bulky substituents .
Ethyl 4-chloro-2'-fluoro-3-hydroxy-5-methylbiphenyl-2-carboxylate
  • Structure : Biphenyl system with chloro, fluoro, and hydroxyl groups.
  • Key Differences :
    • Pharmacological Relevance : Biphenyl carboxylates are employed as anti-inflammatory agents, whereas furan sulfonates are explored for enzyme inhibition .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Solubility Melting Point (°C)
Methyl 4-(chlorosulfonyl)-5-ethylfuran-2-carboxylate Furan -SO$2$Cl, -C$2$H$_5$ 249.69 (estimated) Likely lipophilic N/A
Methyl 5-(chlorosulfonyl)-4-methylthiophene-2-carboxylate Thiophene -SO$2$Cl, -CH$3$ 254.71 Chloroform, methanol ~80
Methyl 4-[(chlorosulfonyl)methyl]benzoate Benzene -CH$2$SO$2$Cl 248.68 N/A 116–117

Research Findings and Trends

  • Reactivity : Furan derivatives generally exhibit higher electrophilic reactivity than thiophene or benzene analogs due to oxygen’s electronegativity, but steric effects from substituents (e.g., ethyl groups) can modulate this .
  • Biological Activity : Sulfonamide-linked furans show promise in targeting bacterial enzymes, while fluorinated benzoates are prioritized in imaging agents .
  • Synthetic Challenges : Direct sulfonation of furans requires precise control to avoid ring oxidation, whereas benzene sulfonation is more straightforward .

Biological Activity

Methyl 4-(chlorosulfonyl)-5-ethylfuran-2-carboxylate is a compound of significant interest in medicinal chemistry and organic synthesis due to its unique structure and reactivity. This article explores its biological activity, synthetic pathways, and potential applications in various fields.

Chemical Structure and Properties

This compound features a furan ring with a chlorosulfonyl substituent, making it an electrophilic compound that can participate in various chemical reactions. The presence of the chlorosulfonyl group enhances its reactivity towards nucleophiles, allowing for the formation of sulfonamide derivatives, which are prevalent in pharmaceutical compounds.

Synthesis

The synthesis typically involves the chlorosulfonylation of 5-ethylfuran-2-carboxylic acid using chlorosulfonic acid, followed by esterification with methanol. This method can be optimized for industrial production through continuous flow reactors to enhance yield and purity.

The biological activity of this compound is largely attributed to its ability to form sulfonamide linkages, which are critical in drug design. The chlorosulfonyl group can undergo nucleophilic substitution, leading to the formation of various biologically active compounds. This compound has shown potential in inhibiting inflammatory pathways, particularly through modulation of the NLRP3 inflammasome, which plays a key role in inflammatory responses .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Methyl 4-(chlorosulfonyl)benzoateStructureModerate antibacterial activity
Chlorosulfonyl isocyanateStructureInhibits NLRP3 inflammasome
Methyl 5-hydroxymethyl-2-furan carboxylateStructureAntioxidant properties

This compound stands out due to its unique furan structure combined with a chlorosulfonyl group, enhancing its reactivity compared to other sulfonamide derivatives.

Case Studies

  • Inhibition of Inflammatory Pathways : Research indicates that compounds similar to this compound effectively inhibit the NLRP3 inflammasome, reducing pro-inflammatory cytokines such as IL-1β and IL-18. This inhibition could lead to therapeutic applications in diseases characterized by chronic inflammation .
  • Antitumor Potential : A study on related furan derivatives demonstrated their efficacy against Ehrlich Ascites Carcinoma (EAC) cells, showing a complete reduction in tumor cell viability. These findings suggest that further exploration into this compound could reveal similar antitumor properties .

Q & A

Q. Table 1: Comparative NMR Data

Proton Environmentδ (ppm)MultiplicityReference
Furan C-H (position 3)6.8Doublet
Ethyl CH₃1.3Triplet
SO₂Cl3.9Singlet

Q. Table 2: Reaction Optimization via DoE

FactorLow LevelHigh LevelOptimal Level
Temperature (°C)608070
SolventDCMDMFDMF
CatalystNoneH₂SO₄H₂SO₄ (0.5%)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-(chlorosulfonyl)-5-ethylfuran-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-(chlorosulfonyl)-5-ethylfuran-2-carboxylate

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